
Diethyl 2-oxoheptyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-oxoheptyl phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 23 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . It has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C .Applications De Recherche Scientifique
Corrosion Inhibition
Diethyl 2-oxoheptyl phosphonate derivatives have been explored for their anticorrosion properties. For instance, certain diethyl (phenylamino) methyl phosphonate derivatives demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments. Studies involving Atomic Force Microscopy (AFM) and Density Functional Theory (DFT) methods supported their successful application in corrosion inhibition (Moumeni et al., 2020).
Chemical Synthesis and Reactivity
The compound has been used in reductive amination processes, involving a range of ketophosphonates. The reaction, sensitive to steric hindrance, likely proceeds via an enaminophosphonate intermediate, highlighting its reactivity and potential in synthetic chemistry (Varlet et al., 1981).
Polymer Chemistry
In the field of polymer chemistry, this compound and its derivatives have been employed in the synthesis of novel materials. For example, certain phosphonate polymers were developed using this compound, showcasing its versatility in the creation of new polymeric materials (Dolan et al., 2015).
Anticancer Research
The phosphonate derivatives have shown potential in anticancer research. A specific derivative, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, demonstrated significant anti-leukemic activity, suggesting its potential use in chemo-differentiation therapy for acute promyelocytic leukemia (Mohammadi et al., 2019).
Pharmaceutical Synthesis
This compound has been used in the synthesis of pharmaceutical agents, such as in the creation of potent inhibitors for specific viral proteases, demonstrating its utility in medicinal chemistry (Pyun et al., 2009).
Environmental Chemistry
In environmental chemistry, derivatives of this compound, like other phosphonates, have been studied for their interaction with metal ions and potential impacts on water treatment and metal speciation (Nowack, 2003).
Mécanisme D'action
Target of Action
Diethyl 2-oxoheptyl phosphonate is a type of phosphonate, a class of organophosphorus compounds . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
Phosphonates in general are known to interact with their targets by mimicking the structure of natural biological molecules, thereby inhibiting the function of metabolic enzymes .
Result of Action
Given that phosphonates can inhibit metabolic enzymes, it is possible that this compound could have significant effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-diethoxyphosphorylheptan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-7-8-9-11(12)10-16(13,14-5-2)15-6-3/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXYFRLRTGSPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CP(=O)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3450-65-5 |
Source


|
| Record name | Diethyl 2-oxoheptyl phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)
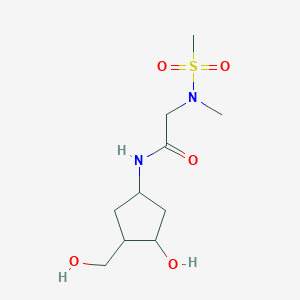
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)
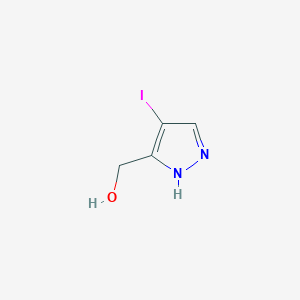
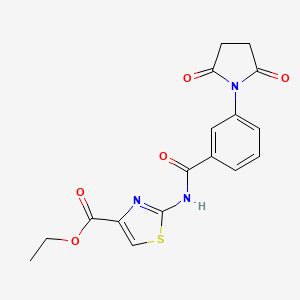
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)
![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)
![N-(3-chloro-4-methoxyphenyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2913026.png)

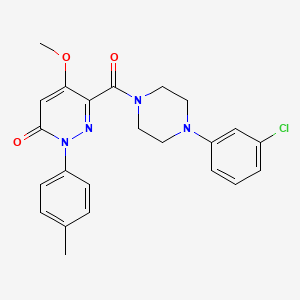
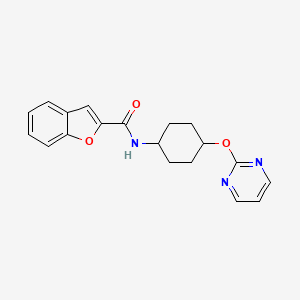


![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)